1-Methoxy-5-methylisoquinoline
CAS No.:
Cat. No.: VC15993899
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 1-methoxy-5-methylisoquinoline |
| Standard InChI | InChI=1S/C11H11NO/c1-8-4-3-5-10-9(8)6-7-12-11(10)13-2/h3-7H,1-2H3 |
| Standard InChI Key | SZSWAEYLSLBDDR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CN=C(C2=CC=C1)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-Methoxy-5-methylisoquinoline has the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol. The compound’s structure consists of an isoquinoline backbone substituted with a methoxy group at position 1 and a methyl group at position 5 (Figure 1). The methoxy group enhances electron density in the aromatic system, while the methyl group introduces steric effects that may modulate receptor binding .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Purity | ≥95% (discontinued commercial product) | |
| Synonyms | 1-Methoxy-5-methylisoquinoline |
Synthesis and Manufacturing
Historical Synthesis Routes
The synthesis of 1-methoxy-5-methylisoquinoline derivatives is often achieved through cyclization reactions or modifications of pre-existing isoquinoline frameworks. A seminal method reported in Organic Syntheses (1963) involves the condensation of benzaldehyde derivatives with aminomethylpyridines under acidic conditions . For instance:
-
Bischler-Napieralski Reaction: Cyclization of β-phenylethylamides using phosphoryl chloride (POCl₃) yields 1-substituted isoquinolines.
-
Pictet-Spengler Reaction: Condensation of phenethylamine with carbonyl compounds forms tetrahydroisoquinolines, which can be dehydrogenated to aromatic analogs .
Modern Methodologies
Recent patents, such as WO2012090177A2 and US9006442B2, describe advanced synthetic strategies for substituted isoquinolines, including:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups.
-
Directed Ortho-Metalation: Selective functionalization of isoquinoline at specific positions using directing groups .
These methods enable precise control over substituent placement, critical for optimizing pharmacological activity.
Pharmacological and Biological Relevance
Future Directions and Research Gaps
Therapeutic Applications
-
Neuroprotection: CB₂ activation by isoquinoline derivatives shows promise in neurodegenerative diseases (e.g., Alzheimer’s) .
-
Oncology: Targeting cannabinoid receptors in tumor-associated macrophages could inhibit cancer progression .
Synthetic Challenges
-
Regioselectivity: Improving methods for precise substitution at the 5-position remains a priority.
-
Green Chemistry: Developing solvent-free or catalytic processes to reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume